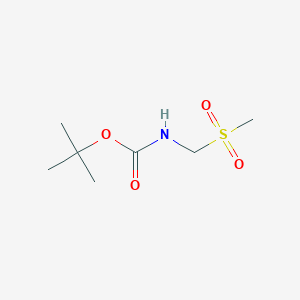

Methanesulfonylmethyl-carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methanesulfonylmethyl-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a methanesulfonyl group, a methyl group, and a tert-butyl ester group. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonylmethyl-carbamic acid tert-butyl ester can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Deprotection: The removal of the tert-butyl group under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.

Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the tert-butyl group.

Substitution: Nucleophiles such as amines or alcohols can react with the methanesulfonyl group in the presence of a base.

Major Products Formed

Scientific Research Applications

Methanesulfonylmethyl-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of methanesulfonylmethyl-carbamic acid tert-butyl ester primarily involves its role as a protecting group. The tert-butyl ester group provides steric hindrance, protecting the amine from unwanted reactions. Upon deprotection, the tert-butyl group is removed, revealing the free amine for further reactions .

Comparison with Similar Compounds

Methanesulfonylmethyl-carbamic acid tert-butyl ester can be compared with other carbamate protecting groups such as:

Benzyl carbamate: Offers stability but requires harsher conditions for deprotection.

Fmoc (9-fluorenylmethyloxycarbonyl): Provides easy removal under basic conditions but is bulkier.

Cbz (carbobenzoxy): Stable under acidic conditions but requires catalytic hydrogenation for removal.

The uniqueness of this compound lies in its balance of stability and ease of removal under mild conditions, making it a versatile protecting group in organic synthesis .

Biological Activity

Methanesulfonylmethyl-carbamic acid tert-butyl ester (MSM-TB) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of MSM-TB, supported by case studies and research findings.

Chemical Structure and Properties

MSM-TB is a carbamic acid derivative characterized by a methanesulfonylmethyl group and a tert-butyl ester. Its chemical structure can be represented as follows:

- Molecular Formula : C₇H₁₅NO₄S

- Molecular Weight : 195.27 g/mol

The compound's structure contributes to its solubility and reactivity, influencing its biological interactions.

Mechanisms of Biological Activity

Research indicates that MSM-TB exhibits several biological activities through various mechanisms:

- Antimicrobial Activity : MSM-TB has demonstrated significant antimicrobial properties against a range of pathogens. Studies show that it can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : The compound has been investigated for its anticancer potential. It appears to modulate cellular pathways involved in cancer progression, including the regulation of transcription factors like NF-kappa-B, which is crucial in inflammation and cancer development . In vitro studies have shown that MSM-TB can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer therapeutic .

- Influence on Immune Response : MSM-TB interacts with dendritic cells, leading to down-regulation of T-lymphocyte proliferation. This immunomodulatory effect may have implications for autoimmune diseases and cancer therapy .

Antimicrobial Efficacy

A study assessing the antimicrobial activity of MSM-TB revealed that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of bacterial cell wall synthesis, leading to cell lysis .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells showed that MSM-TB reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. The compound induced cell cycle arrest at the G1 phase, which was associated with increased expression of p53 and decreased levels of cyclin D1 .

| Treatment Concentration | Cell Viability (%) | Phase Arrest |

|---|---|---|

| 0 µM | 100 | None |

| 25 µM | 50 | G1 Phase |

| 50 µM | 30 | G1 Phase |

Properties

IUPAC Name |

tert-butyl N-(methylsulfonylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-7(2,3)12-6(9)8-5-13(4,10)11/h5H2,1-4H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFHTLTWMGHOIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.